molecular formula C11H8BrFN2O2 B12073497 1-[(2-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid

1-[(2-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B12073497
M. Wt: 299.10 g/mol
InChI Key: TVRLBAHSNHJAHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid is an organic compound that features a pyrazole ring substituted with a bromo-fluorophenyl group

Preparation Methods

The synthesis of 1-[(2-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

1-[(2-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

1-[(2-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C11H8BrFN2O2

Molecular Weight

299.10 g/mol

IUPAC Name

1-[(2-bromo-4-fluorophenyl)methyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C11H8BrFN2O2/c12-10-3-9(13)2-1-7(10)5-15-6-8(4-14-15)11(16)17/h1-4,6H,5H2,(H,16,17)

InChI Key

TVRLBAHSNHJAHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)CN2C=C(C=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.